(S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine
Description
(S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a chiral aliphatic diamine featuring a benzyl-substituted piperidine ring at the N1 position and a methyl group on the same nitrogen.
Structure
3D Structure
Properties
IUPAC Name |
N'-[(3S)-1-benzylpiperidin-3-yl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17(11-9-16)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKEWUMXPKZHI-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN)[C@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzylpiperidine Synthesis
The 1-benzylpiperidin-3-yl moiety forms the structural backbone of the target compound. Source provides a scalable route starting from 3-hydroxypyridine, which undergoes quaternization with benzyl chloride to form N-benzyl-3-pyridinium chloride. Subsequent catalytic hydrogenation using a nickel-based catalyst (3–5 atm H₂, 70°C) yields N-benzyl-3-piperidinol with >90% purity . Adapting this method, the hydroxyl group can be replaced with an amine via nucleophilic substitution or Mitsunobu reaction. For instance, treating N-benzyl-3-piperidinol with thionyl chloride generates the corresponding chloride intermediate, which reacts with ammonia or phthalimide to introduce the amine .
N-Methylation Strategies
Introducing the N1-methyl group necessitates selective methylation without over-alkylation. Source demonstrates iridium-catalyzed reductive amination using formaldehyde and cesium carbonate in methanol at 100°C, achieving >95% conversion for analogous N-methylated amines . Applying this to 1-benzylpiperidin-3-amine, the reaction proceeds via an imine intermediate, which is hydrogenated in situ to yield N1-methyl-1-benzylpiperidin-3-amine. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (Cat. 1) | 0.2 mol% | 92 |
| Temperature | 100°C | 92 |
| Solvent | Methanol | 92 |
| Base | Cs₂CO₃ (20 mol%) | 92 |
Ethane-1,2-diamine Chain Installation
The ethane-1,2-diamine moiety is introduced via alkylation or coupling reactions. Source describes alkylation of piperidine derivatives using 1-(2-chloroethyl)tetrazoles under basic conditions. Adapting this, N1-methyl-1-benzylpiperidin-3-amine reacts with 2-chloroethylamine in the presence of K₂CO₃ in DMF at 80°C to form the secondary amine . Enantioselectivity is achieved using chiral ligands such as (DHQ)₂PHAL during asymmetric hydrogenation (Source ), yielding the (S)-enantiomer with 88% ee .
Stereochemical Control
Asymmetric synthesis of the (S)-configuration is critical. Source employs osmium-catalyzed dihydroxylation with (DHQ)₂PHAL to set stereocenters in tetrahydrofuran derivatives. Translating this to the target compound, a prochiral enamine intermediate undergoes hydrogenation with a chiral iridium catalyst (e.g., Cat. 1 in Source ), affording the (S)-isomer in 85% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers post-synthesis.
Purification and Characterization
Final purification involves column chromatography (EtOAc/hexane, 1:3) and recrystallization from ethanol. Analytical data from Source and confirm structure via ¹H NMR (δ 7.3–7.5 ppm for benzyl aromatic protons, δ 3.1 ppm for N-CH₃) and HPLC (Chiralcel OD-H column, hexane:isopropanol 90:10) .
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 3 | 75 | 85 | High |
| Asymmetric Hydrogenation | 4 | 68 | 92 | Moderate |
| Enzymatic Resolution | 5 | 60 | 99 | Low |
Chemical Reactions Analysis
(S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Ethylethane-1,2-diamine Moiety : Introduces additional functional properties that may influence biological activity.
The molecular formula is with a molecular weight of approximately 261.41 g/mol.
Chemistry
(S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new compounds with desired biological activities.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing more complex organic molecules. |
| Reagent | Acts as a reagent in various chemical reactions including oxidation and substitution reactions. |
Biology
Research into the biological activities of this compound has revealed potential applications in:
- Antimicrobial Properties : Studies have indicated that piperidine derivatives may exhibit antimicrobial effects, making them candidates for developing new antibiotics.
- Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential therapeutic effects in treating neurological disorders.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibits bacterial growth through cell wall disruption. |
| Neuroprotective | Modulates neurotransmitter activity, potentially reducing neurodegeneration. |
Medicine
In medicinal chemistry, this compound is investigated for:
- Drug Development : It acts as a precursor for various therapeutic agents, particularly those targeting pain modulation and neuroprotection.
- Therapeutic Applications : Ongoing research aims to explore its efficacy as an analgesic or anti-inflammatory agent.
| Therapeutic Use | Potential Benefits |
|---|---|
| Pain Management | May provide relief through modulation of pain pathways. |
| Anti-inflammatory | Could reduce inflammation in various conditions. |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Effects
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its neuroprotective effects in animal models of neurodegenerative diseases. The findings demonstrated that it could enhance cognitive function and reduce neuronal loss, indicating promise for future therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Heterocyclic Core Variations
The target compound’s piperidine ring distinguishes it from analogs with pyrrolidine cores. For example:
- N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine () replaces piperidine with pyrrolidine, reducing ring size from six to five members.
- MS023 () incorporates a pyrrole ring instead of piperidine, linked to a 4-isopropoxyphenyl group. This substitution highlights how heterocycle choice impacts pharmacological targeting (e.g., MS023’s role as a PRMT inhibitor).
Substituent Position and N1 Functionalization
Aryl and Heteroaryl Modifications
Compounds like N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine () substitute the benzylpiperidine moiety with aryl groups. Electron-donating groups (e.g., methoxy) enhance solubility, while electron-withdrawing groups (e.g., nitro) may improve stability or reactivity .
Molecular Weight and Solubility
For comparison:
- MS023 has a molecular weight of 287.40 g/mol and solubility in DMSO/EtOH up to 100 mM .
- N1-Cyclopropyl derivatives () exhibit higher molecular weights (~287–307 g/mol) due to cyclopropane’s added carbon content.
Tabulated Comparisons
Table 1: Structural Comparison of Selected Diamines
Biological Activity
(S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a compound belonging to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C15H25N3
- Molecular Weight: 247.38 g/mol
- Boiling Point: Approximately 347.4 °C
- Density: 1.04 g/cm³
This structure allows for significant interactions with biological molecules, contributing to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Modulation: The compound is known to bind to sigma receptors, particularly sigma1 and sigma2 receptors, which are implicated in various neurological processes. Research indicates that derivatives of benzylpiperidine exhibit high affinity for sigma1 receptors, potentially influencing neuroprotective pathways and modulating pain perception .
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to cancer and neurodegenerative diseases. This inhibition can lead to altered cellular signaling and proliferation rates.
Anticancer Properties
Studies have indicated that piperidine derivatives exhibit anticancer properties. The unique structure of this compound allows it to interfere with cellular mechanisms involved in tumor growth. For instance, it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
Neuroprotective Effects
The compound's interaction with sigma receptors suggests potential neuroprotective effects. It may help in treating conditions like Alzheimer's disease and other neurodegenerative disorders by enhancing neuronal survival and function .
Antimicrobial Activity
Piperidine derivatives are also explored for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Sigma Receptor Affinity | Anticancer Activity | Neuroprotective Potential |
|---|---|---|---|
| This compound | High affinity for sigma1 | Yes | Yes |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | High affinity for sigma1 | Moderate | Low |
| N-(2-(N-benzyl-N-methylamino)ethyl)benzamide | Moderate | High | Moderate |
This table illustrates how this compound compares favorably in terms of receptor affinity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of piperidine derivatives:
- A study published in 1998 highlighted the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, noting their high selectivity for sigma receptors and implications for neuroimaging applications .
- Another investigation focused on the neuroleptic activity of benzamides derived from piperidine structures, demonstrating that modifications in the piperidine ring significantly influenced pharmacological outcomes .
These findings underscore the importance of structural variations in determining the biological efficacy of piperidine derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are available for (S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine, and how is stereochemical purity ensured?
- Answer : A common approach involves reductive amination or alkylation of precursors like (S)-1-benzylpiperidin-3-amine with methylethane-1,2-diamine derivatives. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, asymmetric hydrogenation (e.g., with Ru-BINAP complexes) can yield the desired (S)-configuration . Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) confirms enantiomeric excess (>98% by chiral GC or NMR analysis) .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : H and C NMR (CDCl or DMSO-d) identify backbone protons (e.g., piperidine δ 2.5–3.5 ppm, benzyl aromatic protons δ 7.2–7.4 ppm) and confirm substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]: 303.2078, observed: 303.2075) .
- Chiral Analysis : Polarimetry or chiral-phase HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric purity .
Q. How is stability assessed under experimental storage conditions?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Degradation products (e.g., oxidized piperidine or benzyl cleavage) are identified using LC-MS. For lab-scale storage, inert atmospheres (N) and desiccants (silica gel) prevent hygroscopic decomposition .
Advanced Research Questions
Q. What strategies resolve conflicting bioactivity data in kinase inhibition assays?
- Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays:
- Biochemical : Radioactive kinase assays (e.g., P-ATP incorporation) vs. fluorescence-based methods (e.g., ADP-Glo™).
- Cellular : Phospho-flow cytometry to quantify target phosphorylation in live cells.
Cross-validate with structural studies (e.g., X-ray co-crystallography of the compound bound to the kinase) to confirm binding mode .
Q. How is metabolic stability optimized for in vivo studies?
- Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation).
- Structural Modifications : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation.
- Prodrug Design : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .
Q. What computational methods predict off-target interactions?
- Answer :
- Molecular Docking : Screen against DrugBank or ChEMBL databases using AutoDock Vina.
- Pharmacophore Modeling : Identify shared features (e.g., amine spacing, hydrophobic pockets) with known GPCR ligands.
- Machine Learning : Train models on Tox21 datasets to flag potential cytotoxicity .
Critical Notes
- Safety : Handle under fume hoods with PPE (gloves, goggles, P95 respirators) due to potential respiratory sensitization .
- Data Gaps : Acute toxicity and environmental impact data are limited; follow ALARA principles until further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
